

Lusianthrudin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lusianthrudin*

Cat. No.: *B1213595*

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Abstract

Lusianthrudin, a dihydrophenanthrene compound isolated from *Dendrobium venustum*, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Lusianthrudin**. Detailed information on its spectroscopic characteristics, a scalable synthetic route, and protocols for key biological assays are presented to facilitate further research and development. Notably, this document elucidates **Lusianthrudin**'s mechanism of action, including its role in the inhibition of the Src-STAT3 signaling pathway and subsequent c-Myc degradation, highlighting its therapeutic potential.

Chemical Structure and Properties

Lusianthrudin is chemically defined as 7-methoxy-9,10-dihydrophenanthrene-2,5-diol. Its core structure consists of a dihydrophenanthrene scaffold with hydroxyl and methoxy substitutions.

Chemical Identifiers:

- IUPAC Name: 7-methoxy-9,10-dihydrophenanthrene-2,5-diol[1]
- CAS Number: 87530-30-1[2][3]

- Molecular Formula: C₁₅H₁₄O₃[\[2\]](#)[\[3\]](#)
- Molecular Weight: 242.27 g/mol [\[2\]](#)[\[3\]](#)
- SMILES: COc1cc(O)c2c(CCc3cc(O)ccc23)c1[\[4\]](#)
- InChI: InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3[\[4\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Lusianthridin** is provided in the table below. These computed descriptors are valuable for predicting its behavior in biological systems and for designing drug delivery strategies.

Property	Value	Source
XLogP3	3.1	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	1	[3]
Exact Mass	242.0943 g/mol	[3]
Monoisotopic Mass	242.0943 g/mol	[3]
Topological Polar Surface Area	49.7 Å ²	[3]
Heavy Atom Count	18	[3]
Complexity	294	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Lusianthridin**. While a comprehensive public table of its NMR data is not readily available, research articles reporting its isolation and synthesis confirm its structure using ¹H and ¹³C

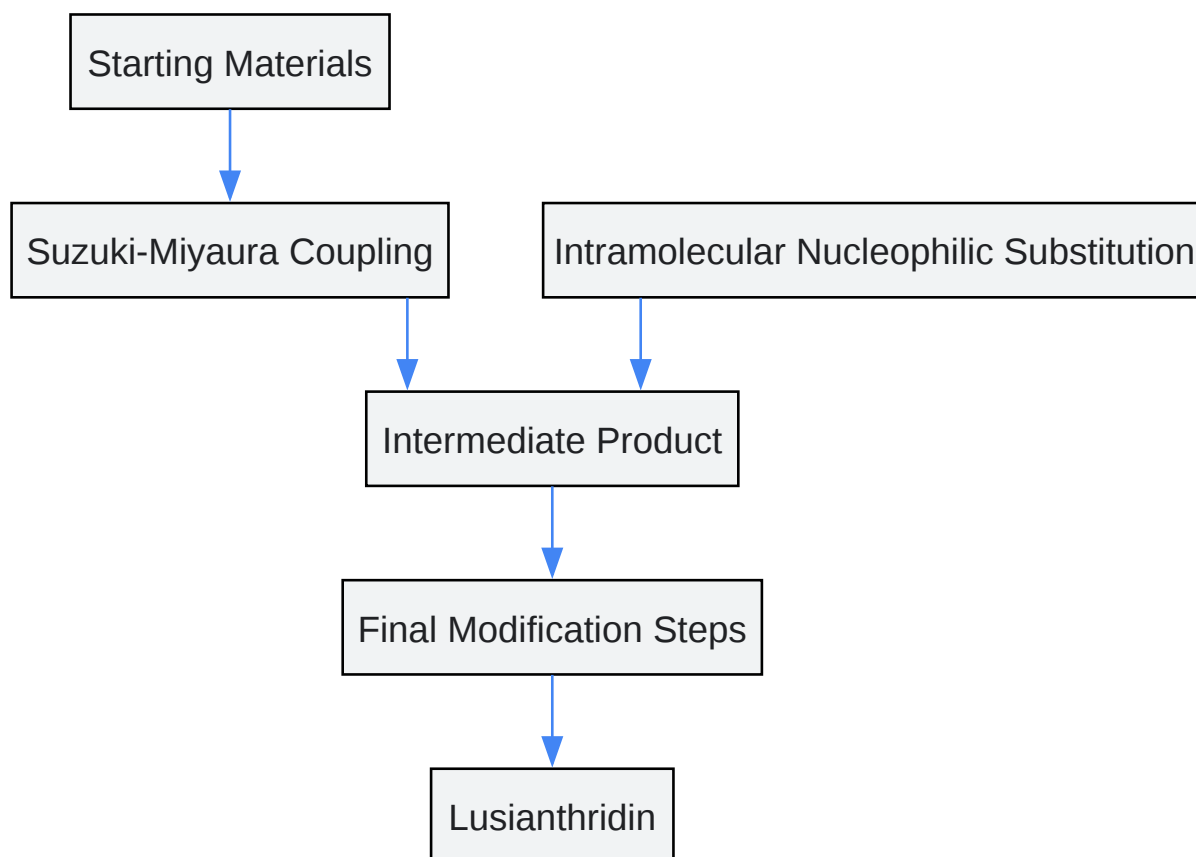
NMR spectroscopy. Researchers should refer to the experimental sections of primary literature for detailed spectral assignments.

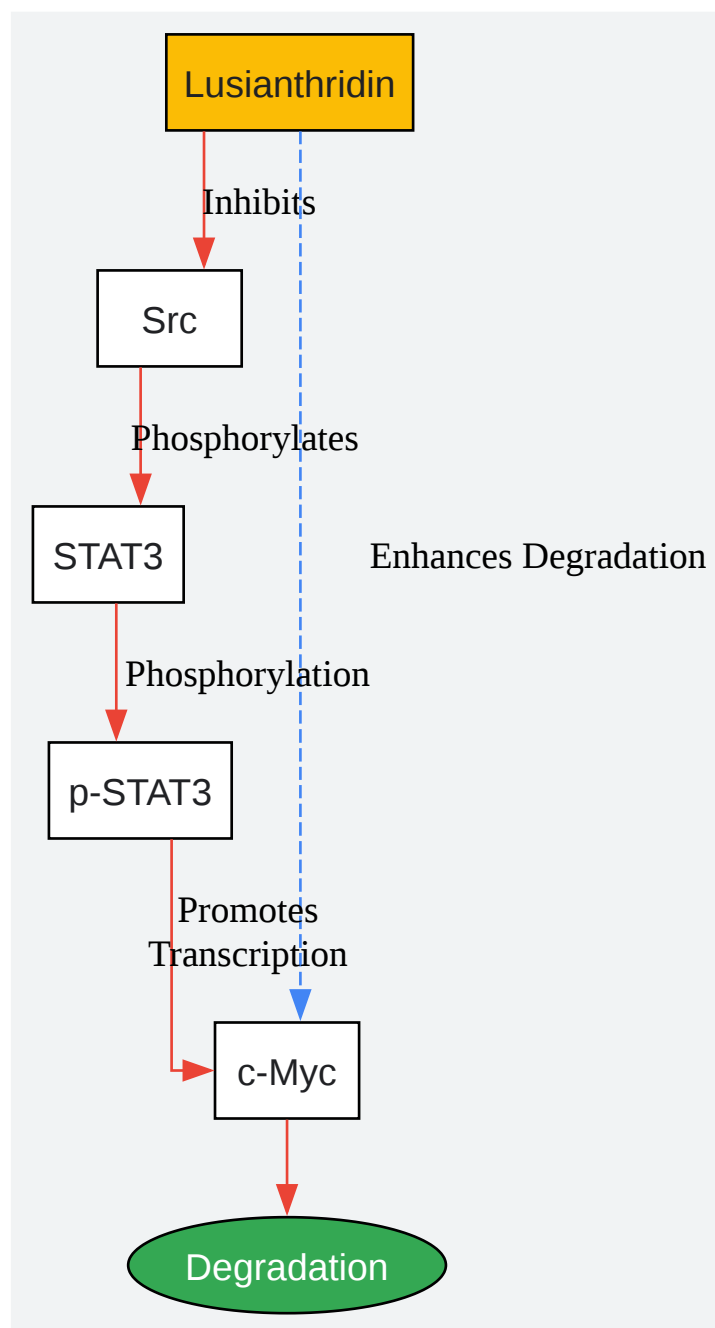
Mass Spectrometry: Liquid chromatography combined with electrospray ionization time-of-flight mass spectrometry (LC-ESI-TOF-MS) has been used to study the metabolism of **Lusianthrudin**. These studies identified 15 metabolites in vitro, indicating that the primary metabolic pathways include oxidation, demethylation, dehydrogenation, glucuronidation, and glutathione conjugation.

Synthesis of Lusianthrudin

A practical and scalable synthesis of **Lusianthrudin** has been developed, enabling the production of gram-scale quantities for extensive biological evaluation. The synthesis utilizes a Suzuki-Miyaura coupling reaction as a key step to construct the 9,10-dihydrophenanthrene core.

Synthetic Workflow Diagram





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- To cite this document: BenchChem. [Lusianthrudin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213595#lusianthrudin-chemical-structure-and-properties]

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